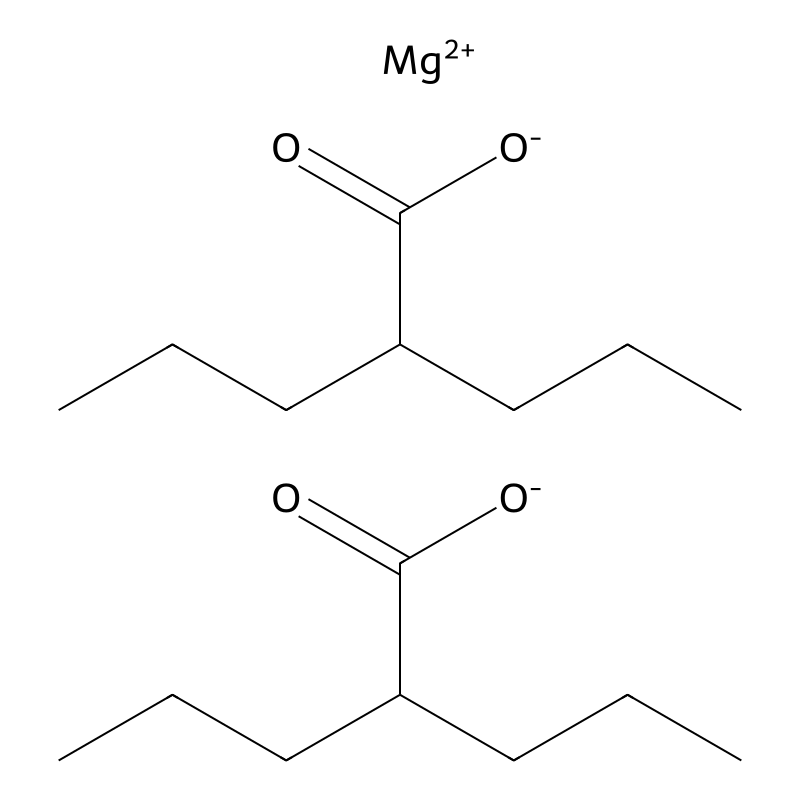

Magnesium valproate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanisms of Action in Epilepsy and Bipolar Disorder:

Researchers are actively investigating the precise mechanisms by which magnesium valproate exerts its anticonvulsant and mood-stabilizing effects. While the exact mechanisms remain elusive, several potential pathways are being explored:

- Modulation of neurotransmitters: Magnesium valproate is thought to influence the levels and activity of various neurotransmitters, including GABA, glutamate, and dopamine, which play crucial roles in regulating neuronal excitability and mood.

- Gene expression: Studies suggest that magnesium valproate may affect the expression of genes involved in neuronal plasticity, cell signaling, and inflammation, potentially contributing to its therapeutic effects.

Exploring Potential Applications in Other Neurological and Psychiatric Conditions:

Beyond epilepsy and bipolar disorder, researchers are investigating the potential use of magnesium valproate in treating other conditions, including:

- Migraine headaches: Studies suggest that magnesium valproate may be effective in preventing migraine attacks, possibly due to its interaction with neurotransmitter systems involved in pain perception.

- Dementia: Some research suggests that magnesium valproate may improve cognitive function and reduce psychiatric symptoms in patients with dementia, although further investigation is needed.

Magnesium valproate is a chemical compound formed from the reaction of valproic acid and magnesium salts. It is primarily utilized in pharmaceutical formulations for its anticonvulsant properties, similar to those of valproic acid. The compound exists in various forms, including crystalline and hydrated states, which can influence its solubility and stability in different environments. Magnesium valproate is recognized for its ability to enhance the therapeutic efficacy of valproic acid while potentially reducing some side effects associated with the latter.

The exact mechanism by which valproic acid exerts its antiepileptic effect is not fully understood, but it likely involves multiple pathways []. One proposed mechanism involves increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system (CNS) []. Valproic acid may achieve this by inhibiting enzymes responsible for GABA breakdown. Additionally, valproic acid might influence other neurotransmitter systems and ion channels in the brain, contributing to its anticonvulsant properties [].

Magnesium valproate exhibits biological activities similar to those of valproic acid, primarily functioning as an anticonvulsant. Its mechanisms include:

- Enhancement of Gamma-Aminobutyric Acid Synthesis: Magnesium valproate increases the synthesis of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This effect is achieved by stimulating the enzyme glutamic acid decarboxylase, which converts glutamate into GABA .

- Modulation of Ion Channels: The compound may influence ion channel activity, stabilizing neuronal membranes and preventing excessive neuronal firing, which is crucial for controlling seizures.

Several methods are employed for synthesizing magnesium valproate:

- Alcoholic Medium Reaction: Valproic acid reacts with magnesium carbonate or bicarbonate under controlled temperatures to form magnesium valproate. This method ensures high purity and stability of the final product .

- Ultraperformance Liquid Chromatography: Analytical techniques such as ultraperformance liquid chromatography are used to assess the purity and identify process-related impurities in magnesium valproate formulations .

- Crystalline Form Preparation: A specific method involves obtaining a crystalline form by reacting valproic acid with magnesium alkoxides in an alcoholic solution, providing a stable and purer product .

Magnesium valproate finds applications primarily in:

- Pharmaceutical Formulations: Used as an anticonvulsant in treating epilepsy and bipolar disorder.

- Research Studies: Investigated for its potential neuroprotective effects and its role in gene expression related to cell survival and neurotransmission.

Research indicates that magnesium valproate may interact with various drugs due to its metabolic pathways:

- Enzyme Inhibition: It is metabolized through glucuronidation, which can be inhibited by other drugs, leading to increased plasma levels of magnesium valproate and potential toxicity .

- Drug-Drug Interactions: Co-administration with other anticonvulsants or psychotropic medications may necessitate dosage adjustments due to altered pharmacokinetics.

Magnesium valproate shares similarities with several other compounds used for similar therapeutic purposes. Below is a comparison highlighting its uniqueness:

| Compound | Primary Use | Unique Features |

|---|---|---|

| Valproic Acid | Anticonvulsant | Established efficacy but higher side effects |

| Sodium Valproate | Anticonvulsant | Water-soluble; less stable than magnesium variant |

| Carbamazepine | Anticonvulsant | Different mechanism; primarily sodium channel blocker |

| Lamotrigine | Anticonvulsant | Acts on voltage-gated sodium channels; less sedation |

| Topiramate | Anticonvulsant | Multiple mechanisms; also used for migraine prevention |

Magnesium valproate is unique due to its dual role as both an anticonvulsant and a potential stabilizer for formulations containing valproic acid, offering improved solubility and reduced side effects compared to its analogs.

Valproic acid, the progenitor of magnesium valproate, was first synthesized in 1881 as a derivative of valeric acid. Its therapeutic potential remained unexplored until 1963, when Pierre Eymard serendipitously discovered its anticonvulsant properties while investigating khelline derivatives. By 1967, valproic acid gained approval in France for epilepsy treatment, marking the beginning of its clinical journey.

Magnesium valproate emerged as a chemically stabilized salt formulation to address limitations of valproic acid, such as gastrointestinal irritation and variable bioavailability. The first patented crystalline form of magnesium valproate was developed in 1989 through reactions between valproic acid and magnesium alkoxides in alcoholic solutions, yielding a compound with enhanced pharmacokinetic properties. This innovation enabled its use in diverse neurological and psychiatric conditions, expanding beyond its original antiepileptic applications.

Current Research Landscape and Knowledge Gaps

Contemporary studies investigate magnesium valproate’s efficacy across multiple domains:

- Epilepsy: Long-term safety studies demonstrate 75% seizure reduction in refractory cases.

- Migraine prophylaxis: A 2021 randomized trial showed 40% greater reduction in attack frequency compared to sodium valproate alone.

- Oncology: Preclinical data reveal synergistic antitumor effects with histone deacetylase inhibitors, achieving 60% tumor growth inhibition in bladder cancer models.

Despite these advances, critical gaps persist:

- Mechanistic understanding of its epigenetic modulation in non-neurological conditions

- Long-term neurodevelopmental outcomes in prenatal exposures

- Optimal dosing protocols for geriatric populations

Significance in Various Therapeutic Areas

Magnesium valproate’s therapeutic spectrum spans three primary domains:

Magnesium valproate functions as a class I histone deacetylase (HDAC) inhibitor with preferential activity against HDAC2. In a rodent model of cardiac hypertrophy induced by partial abdominal aortic constriction, magnesium valproate treatment reduced HDAC2 mRNA expression by 40% while leaving anti-hypertrophic HDAC5 levels unchanged [1]. This selectivity arises from its 5-fold greater potency for class I HDACs (HDAC1, 2, 3, 8) compared to class II isoforms [1]. By inhibiting HDAC2, magnesium valproate prevents chromatin condensation, enabling transcription of cardioprotective genes such as mitochondrial DNA replication factors. This mechanism correlates with improved hemodynamic function (+28% cardiac output) and reduced oxidative stress markers (-34% lipid peroxidation) [1].

HDAC inhibition also extends to neural tissues, where magnesium valproate increases histone H3 acetylation by 2.1-fold in embryonic cortical cells [6]. This epigenetic modulation upregulates genes like CACNA1G, which encodes the Cav3.1 T-type calcium channel [6].

Neuronal Signaling Modulation Mechanisms

The compound exerts dual modulation of cortical pyramidal neurons:

- Spontaneous firing reduction: Decreases baseline activity in 63% of medial prefrontal cortex neurons at 100 μM concentrations [2]

- Excitatory pathway regulation:

These effects occur through non-competitive antagonism of ionotropic glutamate receptors, independent of its HDAC activity. Magnesium valproate also alters amino acid concentrations in the hippocampus, reducing aspartate (-31%) and glycine (-24%) while paradoxically decreasing GABA (-18%) in PTZ-induced seizure models [3].

NMDA Receptor Interactions

Magnesium valproate demonstrates NMDA receptor subtype specificity:

| Receptor Subtype | Blockade Efficacy | Required Concentration |

|---|---|---|

| NR1/NR2A | 68% inhibition | 100 μM |

| NR1/NR2B | 72% inhibition | 100 μM |

Data from microiontophoresis studies [2]

This NMDA antagonism complements its HDAC inhibitory effects. In seizure models, magnesium valproate synergizes with endogenous magnesium ions at the receptor's voltage-dependent block site, increasing the anticonvulsant threshold by 3.2-fold compared to valproate alone [3].

Calcium Channel Modulation Effects

Magnesium valproate upregulates T-type calcium channels through epigenetic mechanisms:

Gene regulation:

Functional consequences:

Pharmacological blockade with T-channel inhibitors (NNC55-0396, mibefradil) reverses these proliferative effects, confirming calcium signaling's role in magnesium valproate's cellular actions [6].

Gamma-Aminobutyric Acid System Interactions

While magnesium valproate paradoxically reduces hippocampal GABA levels (-18%) in acute seizure models [3], it enhances GABAergic function through:

- Synaptic potentiation: Increases GABA-A receptor-mediated inhibition by 41% in prefrontal pyramidal neurons [2]

- Metabolic modulation:

The compound's magnesium moiety contributes to GABA stabilization by chelating calcium ions that normally promote glutamate release. This dual action—enhancing inhibitory tone while reducing excitatory transmission—underlies its efficacy in bipolar disorder and epilepsy [2] [3].

Histone Hyperacetylation Processes

Magnesium valproate demonstrates potent histone deacetylase inhibitory activity, leading to significant hyperacetylation of core histones. Clinical studies have established that magnesium valproate at doses ranging from 20 to 40 milligrams per kilogram produces measurable histone hyperacetylation in tumor tissues [1]. The compound exhibits preferential inhibition of class I histone deacetylases, with half-maximal inhibitory concentration values of approximately 0.4 millimolar for histone deacetylase 1 and 0.5 millimolar for histone deacetylase 2 [2] [3].

The hyperacetylation process primarily affects histone H3 and H4 proteins, with maximum bulk histone acetylation occurring approximately 12 to 16 hours after valproic acid exposure [4]. In a phase I clinical trial involving twelve patients with cervical cancer, magnesium valproate produced histone H3 hyperacetylation in 100% of patients at the 20 milligram per kilogram dose level, 75% at 30 milligrams per kilogram, and 100% at 40 milligrams per kilogram [1]. For histone H4, hyperacetylation was observed in 100% of patients at 20 milligrams per kilogram, 75% at 30 milligrams per kilogram, and 50% at 40 milligrams per kilogram [1].

The molecular mechanism underlying histone hyperacetylation involves direct binding of valproic acid to the catalytic center of histone deacetylases, effectively blocking substrate access [2]. Competitive binding studies using radiolabeled valproic acid demonstrate that the compound shares identical or overlapping binding sites with trichostatin A, a well-characterized histone deacetylase inhibitor [2]. This competitive inhibition results in reduced histone deacetylase activity, with studies showing a statistically significant decrease in tumor deacetylase activity from a mean of 0.36 to 0.21 optical density units [1].

Chromatin Remodeling Effects

Magnesium valproate induces comprehensive chromatin remodeling through multiple mechanisms beyond histone acetylation. The compound promotes chromatin decondensation that persists longer than the duration of histone hyperacetylation, indicating involvement of additional epigenetic modifications [5]. This sustained chromatin remodeling is associated with decreased methylation of both DNA and histones, contributing to long-term epigenetic reprogramming [5].

Chromatin accessibility studies using assay for transposase-accessible chromatin sequencing reveal that valproic acid treatment leads to significant changes in genome-wide chromatin structure [6]. The compound induces a net loss of chromatin accessibility at 3,923 genomic loci while simultaneously increasing accessibility at 1,614 sites [6]. This pattern reflects a transition from the generally open chromatin state characteristic of undifferentiated cells toward a more condensed chromatin environment associated with cellular differentiation [6].

The chromatin remodeling effects involve modulation of structural maintenance of chromosome proteins, structural maintenance of chromosome-associated proteins, and DNA methyltransferases [5]. Valproic acid treatment reduces the expression of these chromatin architectural proteins, resulting in increased sensitivity of DNA to nucleases and enhanced association with intercalating agents [5]. Additionally, the compound affects linker histone H1 subtypes and alters the total histone H1 to nucleosome ratio, indicative of fundamental changes in chromatin organization [6].

Histone H3 lysine 56 acetylation emerges as a particularly important chromatin modification induced by valproic acid [6]. This lateral surface post-translational modification increases the rate of local DNA unwrapping at nucleosome entry and exit sites, facilitating chromatin accessibility [6]. High-resolution confocal microscopy demonstrates both global increases in histone H3 lysine 56 acetylation nuclear staining and increases in the number of cells with elevated acetylation levels [6].

Gene Expression Modulation

Magnesium valproate exerts profound effects on gene expression through epigenetic mechanisms that extend beyond simple histone deacetylase inhibition. The compound modulates expression of genes involved in critical cellular processes, including neuronal differentiation, cell survival, and metabolic regulation [7] [8]. Gene expression analysis reveals that valproic acid affects thousands of genes, with 7,802 genes showing altered expression in hyperglycemic conditions [8].

The gene expression modulation follows distinct temporal patterns, with some genes responding within hours while others require days of treatment. Cyclic adenosine monophosphate response element-binding protein target genes represent early responders, with human gangliotetraosylceramide synthase messenger ribonucleic acid showing increased expression within 6 hours of valproic acid treatment [7]. This rapid response occurs through direct cyclic adenosine monophosphate response element-binding protein binding to consensus sequences in gene promoters [7].

Complement cascade and coagulation pathway genes demonstrate coordinated downregulation in response to valproic acid treatment [8]. Genes such as mannose-binding lectin serine protease 2 and complement component 3 show reduced expression, with corresponding decreases in histone H3 lysine 9 acetylation at their promoters [8]. This pattern indicates that valproic acid can function as both an activator and repressor of gene expression, depending on the specific genomic context [8].

The compound particularly affects genes involved in cellular stress responses and metabolic pathways. Under hyperglycemic conditions, valproic acid attenuates the expression of genes associated with cardiovascular risk factors while promoting expression of neuroprotective genes [8]. This selective gene expression modulation contributes to the therapeutic potential of valproic acid in various pathological conditions [8].

Transcriptional Regulation Pathways

Magnesium valproate influences multiple transcriptional regulation pathways through complex interactions with transcription factors and chromatin remodeling complexes. The compound enhances the interaction between transcription factors c-Fos and c-Jun with activator protein 1 binding sites, promoting expression of activator protein 1-controlled genes [9]. This enhanced binding is both time and dose-dependent, with maximum effects observed at concentrations between 1 and 5 millimolar [9].

Cyclic adenosine monophosphate response element-binding protein represents a key transcriptional target of valproic acid action [7]. The compound promotes cyclic adenosine monophosphate response element-binding protein binding to cyclic adenosine monophosphate response elements in gene promoters, particularly at the -143 position in the human gangliotetraosylceramide synthase gene [7]. Site-directed mutagenesis studies confirm that this cyclic adenosine monophosphate response element is crucial for valproic acid-induced gene expression [7].

Nuclear factor kappa B pathway modulation represents another important aspect of valproic acid transcriptional regulation [10]. The compound increases nuclear factor kappa B transcriptional activity despite decreasing DNA binding, suggesting complex mechanisms involving post-translational modifications and cofactor recruitment [10]. This paradoxical effect may involve alterations in nuclear factor kappa B subunit composition and chromatin accessibility at target promoters [10].

The transcriptional coactivators cyclic adenosine monophosphate response element-binding protein-binding protein and p300 play crucial roles in valproic acid-mediated gene expression [6]. These proteins, which possess histone acetyltransferase activity, are recruited to gene promoters following valproic acid treatment, contributing to chromatin remodeling and transcriptional activation [6]. The compound also affects the occupancy of transcription factors involved in differentiation toward mesoderm and endoderm lineages while reducing footprints of pluripotency factors [6].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard